molecular formula C20H22BrN3O3 B2452250 2-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)-5-methoxybenzamide CAS No. 1396888-37-1

2-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)-5-methoxybenzamide

Cat. No.: B2452250
CAS No.: 1396888-37-1
M. Wt: 432.318
InChI Key: JBDQXGYJZMVZDR-UHFFFAOYSA-N
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Description

2-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)-5-methoxybenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromine atom, a methoxy group, and a benzamide structure, making it a versatile molecule for chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)-5-methoxybenzamide typically involves multi-step organic reactions. The process begins with the bromination of a suitable benzamide precursor, followed by the introduction of the methoxy group through methylation. The piperidine ring is then incorporated via a nucleophilic substitution reaction, and the isonicotinoyl group is attached through an acylation reaction. Each step requires specific reagents and conditions, such as bromine for bromination, methyl iodide for methylation, and acyl chlorides for acylation.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for efficient processing, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)-5-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while substitution of the bromine atom with an amine results in an amino derivative.

Scientific Research Applications

2-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)-5-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)-5-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-((1-pyridin-4-yl)piperidin-4-yl)methyl)-5-methoxybenzamide
  • 2-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-methoxybenzamide

Uniqueness

2-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)-5-methoxybenzamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the isonicotinoyl group and the position of the methoxy group contribute to its distinct properties compared to similar compounds.

Properties

IUPAC Name

2-bromo-5-methoxy-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O3/c1-27-16-2-3-18(21)17(12-16)19(25)23-13-14-6-10-24(11-7-14)20(26)15-4-8-22-9-5-15/h2-5,8-9,12,14H,6-7,10-11,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDQXGYJZMVZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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